molecular formula C19H10Br4NaO5S B1587801 Phenol, 4,4'-(2,2-dioxido-3H-1,2-benzoxathiol-3-ylidene)bis(2,6-dibromo-, monosodium salt CAS No. 62625-28-9

Phenol, 4,4'-(2,2-dioxido-3H-1,2-benzoxathiol-3-ylidene)bis(2,6-dibromo-, monosodium salt

Cat. No.: B1587801
CAS No.: 62625-28-9
M. Wt: 693.0 g/mol
InChI Key: LWCORDLDRJTFKJ-UHFFFAOYSA-N
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Description

Phenol, 4,4'-(2,2-dioxido-3H-1,2-benzoxathiol-3-ylidene)bis(2,6-dibromo-, monosodium salt: is a complex organic compound known for its unique chemical structure and properties. This compound is part of the phenol family and is characterized by the presence of bromine atoms and a benzoxathiol moiety[_{{{CITATION{{{_1{Phenol, 4,4′- (2,2-dioxido-3H-1,2-benzoxathiol-3-ylidene)bis 2,6 .... It is commonly used in scientific research and various industrial applications due to its distinctive chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the bromination of phenol to introduce bromine atoms at specific positions on the aromatic ring[_{{{CITATION{{{1{Phenol, 4,4′- (2,2-dioxido-3H-1,2-benzoxathiol-3-ylidene)bis [2,6 ...](https://www.echemi.com/sds/bromocresol-green-pd180521124117.html). Subsequent steps may include the formation of the benzoxathiol moiety through the reaction with appropriate sulfur-containing reagents[{{{CITATION{{{_1{Phenol, 4,4′- (2,2-dioxido-3H-1,2-benzoxathiol-3-ylidene)bis 2,6 ...

Industrial Production Methods

In an industrial setting, the production of this compound is carried out using large-scale reactors and controlled reaction conditions to ensure consistency and purity. The process involves careful monitoring of temperature, pressure, and reagent concentrations to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The bromine atoms can be oxidized to form bromine radicals, which can further react with other molecules.

  • Reduction: : The compound can be reduced to remove bromine atoms, resulting in different derivatives.

  • Substitution: : The phenolic hydroxyl group can undergo substitution reactions with various reagents.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: : Reducing agents such as zinc and hydrochloric acid are often used.

  • Substitution: : Various electrophiles and nucleophiles can be used to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include brominated derivatives, reduced phenols, and substituted phenols, depending on the specific reagents and conditions used.

Scientific Research Applications

This compound is widely used in scientific research due to its unique properties. It is employed in:

  • Chemistry: : As a reagent in organic synthesis and analytical chemistry.

  • Biology: : In biochemical assays and studies involving enzyme activity.

  • Medicine: : As a potential therapeutic agent or intermediate in drug synthesis.

  • Industry: : In the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The bromine atoms and the benzoxathiol moiety play crucial roles in its biological activity, influencing various biochemical processes.

Comparison with Similar Compounds

This compound is compared with other similar phenolic compounds, such as:

  • Bromophenol Blue: : Used as a pH indicator.

  • Cresol Red: : Another pH indicator with different chemical properties.

  • Tetrabromophenolsulfonephthalein: : Used in analytical chemistry.

The uniqueness of this compound lies in its specific structure and the presence of bromine atoms, which confer distinct chemical and biological properties compared to other phenolic compounds.

Properties

CAS No.

62625-28-9

Molecular Formula

C19H10Br4NaO5S

Molecular Weight

693.0 g/mol

IUPAC Name

sodium;2-[(3,5-dibromo-4-hydroxyphenyl)-(3,5-dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonate

InChI

InChI=1S/C19H10Br4O5S.Na/c20-12-5-9(6-13(21)17(12)24)19(10-7-14(22)18(25)15(23)8-10)11-3-1-2-4-16(11)28-29(19,26)27;/h1-8,24-25H;

InChI Key

LWCORDLDRJTFKJ-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=C2C=C(C(=O)C(=C2)Br)Br)C3=CC(=C(C(=C3)Br)O)Br)S(=O)(=O)[O-].[Na+]

Canonical SMILES

C1=CC=C2C(=C1)C(S(=O)(=O)O2)(C3=CC(=C(C(=C3)Br)O)Br)C4=CC(=C(C(=C4)Br)O)Br.[Na]

62625-28-9

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Phenol, 4,4'-(2,2-dioxido-3H-1,2-benzoxathiol-3-ylidene)bis(2,6-dibromo-, monosodium salt
Reactant of Route 2
Reactant of Route 2
Phenol, 4,4'-(2,2-dioxido-3H-1,2-benzoxathiol-3-ylidene)bis(2,6-dibromo-, monosodium salt
Reactant of Route 3
Reactant of Route 3
Phenol, 4,4'-(2,2-dioxido-3H-1,2-benzoxathiol-3-ylidene)bis(2,6-dibromo-, monosodium salt
Reactant of Route 4
Reactant of Route 4
Phenol, 4,4'-(2,2-dioxido-3H-1,2-benzoxathiol-3-ylidene)bis(2,6-dibromo-, monosodium salt
Reactant of Route 5
Phenol, 4,4'-(2,2-dioxido-3H-1,2-benzoxathiol-3-ylidene)bis(2,6-dibromo-, monosodium salt
Reactant of Route 6
Phenol, 4,4'-(2,2-dioxido-3H-1,2-benzoxathiol-3-ylidene)bis(2,6-dibromo-, monosodium salt

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